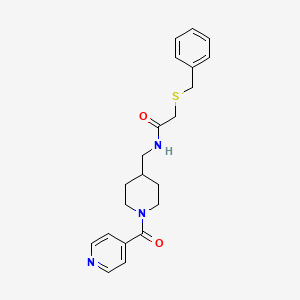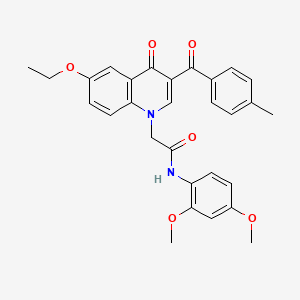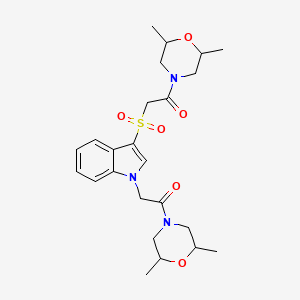
1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the pyrazole class. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The difluorophenyl group attached to the pyrazole ring suggests that the compound could exhibit unique physical and chemical properties, potentially making it a candidate for various applications, including medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of this compound, a similar approach could be employed, with the introduction of the difluorophenyl group at an appropriate step in the synthesis. For example, paper describes the synthesis of 1H-pyrazole-3-carboxamide derivatives through the reaction of acid chlorides with various nucleophiles. This method could potentially be adapted for the synthesis of this compound by using a suitable difluorophenyl-containing starting material.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray crystallography, as demonstrated in paper , where the structure of a pyrazole derivative was confirmed. The difluorophenyl group is likely to influence the electronic distribution and steric hindrance within the molecule, which could affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization and cyclization. Paper discusses the functionalization and cyclization reactions of pyrazole-3-carboxylic acid derivatives, which could be relevant for the modification of this compound to obtain compounds with desired properties. The presence of the carboxylic acid group allows for further derivatization to amides, esters, and other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The difluorophenyl group in this compound is expected to affect these properties. For instance, the electronegativity of the fluorine atoms could enhance the acidity of the carboxylic acid group. Computational studies, like those described in paper , can provide insights into the electronic structure, vibrational frequencies, and NMR chemical shifts, which are crucial for understanding the behavior of the compound under different conditions.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid serves as a precursor in various chemical synthesis and functionalization reactions. Studies demonstrate its versatility in producing N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with aminophenol derivatives, showcasing its reactivity and utility in creating compounds with potential biological activities (Yıldırım & Kandemirli, 2006). Further experimental and quantum-chemical investigations highlight its conversion into 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives, illustrating its role in synthesizing a diverse array of chemical structures with precise molecular architecture (Yıldırım, Kandemirli, & Akçamur, 2005).
Metal-Organic Frameworks (MOFs)
In the realm of material science, this compound contributes to the synthesis of metal-organic frameworks (MOFs). Research shows its application in creating Ce/Zr-MOFs with varying topologies, emphasizing the impact of molecular geometry and metal-ligand ratios on the structural properties of MOFs. These findings underline the potential of such compounds in designing materials with specific porosities and functionalities for catalysis, gas storage, or separation processes (Jacobsen, Reinsch, & Stock, 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDDCLQAGDVJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B2540282.png)
![1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2540283.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide](/img/structure/B2540286.png)
![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2540289.png)


![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2540293.png)

![1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2540295.png)

![N-(4-chlorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2540298.png)

